molecular formula C18H18Cl2N6O2S B1396366 2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-57-7

2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1396366
M. Wt: 453.3 g/mol
InChI Key: MDZLLWAKOAIQGP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a dichlorophenyl group, a methoxyphenyl group, and an acetohydrazide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring suggests that the molecule may have interesting electronic properties due to the presence of nitrogen atoms in the ring. The dichlorophenyl and methoxyphenyl groups are aromatic and may contribute to the overall stability of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetohydrazide group could potentially undergo reactions with acids or bases, and the dichlorophenyl group might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methoxyphenyl groups might make the compound relatively non-polar and therefore soluble in non-polar solvents.


Scientific Research Applications

Enzyme Inhibition Properties

A study by Bekircan, Ülker, and Menteşe (2015) utilized a related compound as a starting point for synthesizing a series of derivatives, which were screened for their lipase and α-glucosidase inhibition properties. Among these compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in metabolic disorders and enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Demirbaş et al. (2010) investigated the antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazole and thiadiazole moieties. These compounds, related to the one , exhibited good antimicrobial activities against test microorganisms, suggesting a role in developing new antimicrobial agents (Demirbaş et al., 2010).

Physico-Chemical Properties Analysis

Safonov (2018) focused on synthesizing derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, analyzing their physico-chemical properties. This study contributes to understanding the structural and chemical characteristics of such compounds, which is vital for their potential applications in various fields (Safonov, 2018).

Antioxidant Ability

Šermukšnytė et al. (2022) reported on the synthesis of a compound closely related to the one , demonstrating its significant antioxidant ability. Such properties suggest potential applications in oxidative stress-related conditions (Šermukšnytė et al., 2022).

Anti-Inflammatory and Analgesic Activity

Hunashal et al. (2014) explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives. These compounds, including variants similar to the chemical , showed significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Hunashal et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve investigating its biological activity, studying its reactivity under various conditions, and developing methods for its synthesis.


Please note that this information is quite general and is based on the typical properties and reactivity of the functional groups present in the molecule. For more specific information, further experimental studies would be needed.


properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6O2S/c1-28-15-5-3-2-4-13(15)22-9-16-24-25-18(29-10-17(27)23-21)26(16)14-7-6-11(19)8-12(14)20/h2-8,22H,9-10,21H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZLLWAKOAIQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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